2-Methyl-2-heptanol
Overview
Description
2-Methyl-2-heptanol is a secondary alcohol with the hydroxyl on the second carbon of the straight seven-carbon chain . It is a chiral compound, meaning it has ®- and (S)-isomers .
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-heptanol is C8H18O . It has a molecular weight of 130.2279 . The structure includes a total of 26 bonds, with 8 non-H bonds, 4 rotatable bonds, 1 hydroxyl group, and 1 tertiary alcohol .Scientific Research Applications
Pressure Influence on Molecular Structure
- High-Pressure Effects on Monohydroxy Alcohols: Studies have examined the impact of high pressures on the behavior of monohydroxy alcohols like 4-methyl-3-heptanol. These studies reveal significant changes in molecular behavior and structure under varying pressure and temperature conditions, providing insights into the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
Combustion and Emission Characteristics
- Combustion and Emission in Diesel Engines: Research has focused on the use of n-heptanol, a related compound, in diesel engines. These studies explore the influence of n-heptanol blends on combustion and emission parameters, contributing to the understanding of alternative, more efficient, and cleaner fuel sources (El-Seesy et al., 2021).
Dielectric Properties
- Dielectric Properties of Heptanol Isomers: Investigations into the dielectric properties of heptanol isomers, including 2-methyl-2-heptanol, have been conducted. These studies aim to understand the molecular interactions and liquid structures, which are crucial for applications in materials science and electronics (Vij et al., 1981).
Molecular Dynamics and Rheology
- Molecular Dynamics in Monohydroxy Alcohols: Research on monohydroxy alcohols like 5-methyl-3-heptanol has provided insights into molecular dynamics and rheology, highlighting the relationship between molecular structure and physical properties. Such studies are vital for developing new materials and understanding their behavior under different conditions (Gainaru et al., 2014).
Chemical Reaction Optimization
- Methoxy-Methyl-Heptane Process Control: The chemical 2-methoxy-2-methylheptane, closely related to 2-methyl-2-heptanol, has been studied for its potential as a gasoline additive. Research in this area focuses on the optimization and control of chemical reactions, highlighting the importance of balancing reactor and separation costs (Luyben, 2010).
Biological Activity
- Pheromone Components in Insects: The synthesis and biological activity of stereoisomers of 4-methyl-3-heptanol, structurally similar to 2-methyl-2-heptanol, have been investigated for their role as components in insect pheromones. This research is crucial for understanding insect behavior and developing pest control methods (Zada et al., 2004).
Safety And Hazards
2-Methyl-2-heptanol is a flammable liquid and vapor. It is harmful in contact with skin and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .
Relevant Papers There are several papers and documents related to 2-Methyl-2-heptanol available from Sigma-Aldrich . These include MSDS, peer-reviewed papers, and technical documents .
properties
IUPAC Name |
2-methylheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBMYYVZWKYLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211538 | |
Record name | 2-Methylheptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Methyl-2-heptanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.62 [mmHg] | |
Record name | 2-Methyl-2-heptanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methyl-2-heptanol | |
CAS RN |
625-25-2 | |
Record name | 2-Methyl-2-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylheptan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-2-HEPTANOL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=898 | |
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Record name | 2-Methylheptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylheptan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.893 | |
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Record name | 2-METHYLHEPTAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VAR4CNL7V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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